molecular formula C6H7ClN2O B13933045 2-Chloro-4-methyl-5-pyrimidinemethanol

2-Chloro-4-methyl-5-pyrimidinemethanol

Cat. No.: B13933045
M. Wt: 158.58 g/mol
InChI Key: JWEGJQRYDAUZJP-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-pyrimidinemethanol is a pyrimidine derivative characterized by a hydroxymethyl (-CH₂OH) group at position 5, a methyl (-CH₃) group at position 4, and a chlorine atom at position 2.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(2-chloro-4-methylpyrimidin-5-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3

InChI Key

JWEGJQRYDAUZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-pyrimidinemethanol typically involves the chlorination of 4-methyl-5-pyrimidinemethanol. One common method includes the reaction of 4-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-pyrimidinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 2-Chloro-4-methyl-5-pyrimidinemethane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.

Major Products

    Oxidation: 2-Chloro-4-methyl-5-pyrimidinecarbaldehyde.

    Reduction: 2-Chloro-4-methyl-5-pyrimidinemethane.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methyl-5-pyrimidinemethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-pyrimidinemethanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key differences and similarities between 2-Chloro-4-methyl-5-pyrimidinemethanol and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Applications/Properties
This compound Not provided C₆H₇ClN₂O 2-Cl, 4-CH₃, 5-CH₂OH 170.59 g/mol* Likely intermediate in drug synthesis (inferred)
4-Amino-2-methyl-5-pyrimidinemethanol 73-67-6 C₆H₉N₃O 2-CH₃, 4-NH₂, 5-CH₂OH 139.16 g/mol Vitamin B6 antagonist; used in biochemical studies
4-Chloro-5-(chloromethyl)-2-methylpyrimidine 731766-78-2 C₆H₆Cl₂N₂ 2-CH₃, 4-Cl, 5-CH₂Cl 193.03 g/mol Reactive intermediate for alkylation reactions

*Calculated based on molecular formula.

Key Observations:

The hydroxymethyl group at position 5 (common in the target and 4-amino analog) increases hydrophilicity, whereas the chloromethyl group in 4-chloro-5-(chloromethyl)-2-methylpyrimidine introduces higher lipophilicity and reactivity for further functionalization .

Biological Activity: The amino group at position 4 in 4-amino-2-methyl-5-pyrimidinemethanol enables hydrogen bonding, contributing to its role as a vitamin B6 antagonist . In contrast, the chlorine and methyl groups in the target compound may favor interactions with hydrophobic enzyme pockets.

Synthetic Utility :

  • 4-Chloro-5-(chloromethyl)-2-methylpyrimidine serves as a versatile intermediate for introducing alkyl chains via its reactive chloromethyl group . The target compound’s hydroxymethyl group could allow oxidation to carboxylic acids or conjugation via esterification.

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